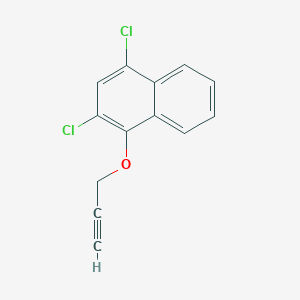
(2-Methyloxiran-2-yl)methyl 2-methyloxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyloxiran-2-yl)methyl 2-methyloxirane-2-carboxylate: is an organic compound with the molecular formula C8H12O4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyloxiran-2-yl)methyl 2-methyloxirane-2-carboxylate typically involves the reaction of oxirane derivatives with carboxylic acids. One common method is the ring-opening reaction of oxirane by carboxylic acid, catalyzed by tertiary amines. This reaction proceeds through a series of parallel consecutive stages, including the quaternization of the tertiary amine by the activated oxirane and the nucleophilic attack of the carboxylate anion on the oxirane .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of readily available starting materials and catalysts to facilitate the reaction under controlled conditions. The optimization of reaction parameters, such as temperature and pressure, is crucial to achieving high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Methyloxiran-2-yl)methyl 2-methyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can convert the epoxide ring to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while nucleophilic substitution can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, (2-Methyloxiran-2-yl)methyl 2-methyloxirane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology: The compound’s potential biological activity is of interest for drug discovery and development. It can be used to study enzyme-catalyzed reactions and as a probe for investigating biological pathways .
Medicine: In medicine, derivatives of this compound may have therapeutic applications. Research is ongoing to explore its potential as a pharmaceutical agent .
Industry: Industrially, this compound can be used in the production of polymers, resins, and other materials. Its unique chemical properties make it suitable for various applications in material science .
Mécanisme D'action
The mechanism of action of (2-Methyloxiran-2-yl)methyl 2-methyloxirane-2-carboxylate involves its interaction with molecular targets and pathways. The compound can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is essential for its role in chemical synthesis and potential biological activity .
Comparaison Avec Des Composés Similaires
2-Methyl oxirane: A simpler epoxide with similar reactivity but different applications.
(2-Methoxyphenoxy)methyl oxirane: Another oxirane derivative with distinct chemical properties and uses.
Uniqueness: (2-Methyloxiran-2-yl)methyl 2-methyloxirane-2-carboxylate is unique due to its dual oxirane rings, which provide multiple reactive sites for chemical transformations. This structural feature distinguishes it from other similar compounds and enhances its versatility in various applications .
Propriétés
Numéro CAS |
52788-67-7 |
|---|---|
Formule moléculaire |
C8H12O4 |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
(2-methyloxiran-2-yl)methyl 2-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C8H12O4/c1-7(4-11-7)3-10-6(9)8(2)5-12-8/h3-5H2,1-2H3 |
Clé InChI |
OWVMQFRGLNGMHR-UHFFFAOYSA-N |
SMILES canonique |
CC1(CO1)COC(=O)C2(CO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Phenyl-1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propan-1-one](/img/structure/B13990625.png)
![Ethyl 4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate](/img/structure/B13990629.png)



![7-Tert-butyl 1-methyl 7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B13990651.png)
![3-iodo-5-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13990661.png)
![Tert-butyl 9-(2-hydroxyethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13990673.png)




